molecular formula C44H60O12 B1255127 Aurantin b

Aurantin b

Cat. No.: B1255127
M. Wt: 780.9 g/mol
InChI Key: MPPYMLNQFAPEHU-WICFQGSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurantin B is a bioactive compound with dual reported classifications, leading to ambiguity in its identity:

  • As an Actinomycin-Type Antibiotic: this compound is described as a member of the actinomycin family, chromopeptide antibiotics produced by Streptomyces species (e.g., S. chrysomallus and S. anulatus). These compounds feature a phenoxazine chromophore linked to cyclic peptide chains, enabling DNA intercalation and inhibition of RNA polymerase .
  • As a Flavonoid Derivative: this compound is also identified as a polymethoxyflavone, specifically 3,3′,4′,5,6,7-hexamethoxyflavone (HEXAMETHYLQUERCETAGETIN; C₂₁H₂₂O₈), isolated from citrus fruits and fungi like Stachybotrys chartarum. This structural class is associated with antimicrobial and cytotoxic activities .

The conflicting nomenclature underscores the need for context-dependent analysis when comparing this compound to similar compounds.

Properties

Molecular Formula

C44H60O12

Molecular Weight

780.9 g/mol

IUPAC Name

(7E,9E,11E)-12-[(1Z,6Z)-16-[(2S,3R,5S,6S)-3,5-dihydroxy-6-methyl-4-oxooxan-2-yl]oxy-4-hydroxy-3,7,15,19-tetramethyl-8,10-dioxo-9-oxatetracyclo[9.9.0.02,6.012,17]icosa-1,6,18-trien-20-yl]-3-hydroxy-2,5,7-trimethyldodeca-7,9,11-trienoic acid

InChI

InChI=1S/C44H60O12/c1-20(16-21(2)17-32(45)26(7)41(50)51)12-10-9-11-13-28-23(4)18-31-29(15-14-22(3)40(31)55-44-39(49)38(48)37(47)27(8)54-44)36-35(28)34-25(6)33(46)19-30(34)24(5)42(52)56-43(36)53/h9-13,18,21-22,25-29,31-33,36-37,39-40,44-47,49H,14-17,19H2,1-8H3,(H,50,51)/b10-9+,13-11+,20-12+,30-24-,35-34-/t21?,22?,25?,26?,27-,28?,29?,31?,32?,33?,36?,37-,39-,40?,44+/m0/s1

InChI Key

MPPYMLNQFAPEHU-WICFQGSQSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)OC2C(CCC3C2C=C(C(/C/4=C/5\C(C(C\C5=C(\C(=O)OC(=O)C34)/C)O)C)/C=C/C=C/C=C(\C)/CC(C)CC(C(C)C(=O)O)O)C)C)O)O

Canonical SMILES

CC1CCC2C(C1OC3C(C(=O)C(C(O3)C)O)O)C=C(C(C4=C5C(C(CC5=C(C(=O)OC(=O)C24)C)O)C)C=CC=CC=C(C)CC(C)CC(C(C)C(=O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Actinomycin-Type Antibiotics

Aurantin B (actinomycin subclass) shares structural and functional similarities with other actinomycins:

Compound Producer Organism Key Structural Features Biological Activity Optimal Production pH
This compound Streptomyces spp. Phenoxazine core + cyclic peptides DNA intercalation; antibiofilm activity 7.5
Actinomycin D Streptomyces parvulus Similar chromophore; differing peptide chains Antitumor (inhibits transcription) 6.5–7.5
Mitomycin C Streptomyces lavendulae Aziridine-containing structure DNA crosslinking; bactericidal 6.0–7.0
  • Research Findings: this compound exhibits synergistic effects with antibiotics against Staphylococcus aureus and Escherichia coli biofilms, reducing minimum inhibitory concentrations (MICs) by 50–75% . Actinomycin D shows higher cytotoxicity (IC₅₀ = 0.1 nM in HeLa cells) compared to this compound (IC₅₀ = 10 nM), likely due to peptide chain variations affecting DNA binding .

Polymethoxyflavones

When classified as a flavone, this compound (hexamethoxyflavone) is compared to citrus-derived flavonoids:

Compound Source Methoxy Groups Reported Activities Yield in Natural Sources
This compound Citrus spp., S. chartarum 6 Antimicrobial, cytotoxic 67.1 ng/g (fungal PDA medium)
Nobiletin Citrus reticulata 6 Anti-inflammatory, neuroprotective 1.2 mg/g (peel extract)
Tangeretin Citrus spp. 5 Anticancer, antioxidant 0.8 mg/g (peel extract)
  • Research Findings: this compound’s hexamethoxy configuration enhances membrane permeability in Gram-positive bacteria, achieving MICs of 8–16 µg/mL, whereas nobiletin (MIC = 32–64 µg/mL) is less potent due to fewer hydrophobic groups . In S. chartarum, this compound production (67.1 ng/g) is significantly lower than stachybotryamide (109,000 ng/g), suggesting divergent biosynthetic regulation under identical conditions .

Other Microbial Secondary Metabolites

This compound’s microbial production and applications are contrasted with functionally similar metabolites:

Compound Producer Organism Class Key Application Optimal Production pH
This compound Bacillus aurantinus Actinomycin/Flavone Antimicrobial, antitumor 7.5
Granaticin S. thermoviolaceus Benzanthraquinone Antibacterial 6.5–7.5
Stachybotryamide S. chartarum Cyclic peptide Mycotoxin (immunosuppressive) 5.5–6.0
  • Research Findings :
    • This compound synthesis in B. aurantinus is pH-sensitive, with yields dropping 80% at pH < 6.5, unlike granaticin, which maintains stability across pH 6.0–8.0 .
    • Stachybotryamide dominates S. chartarum’s metabolome (109,000 ng/g vs. This compound’s 67.1 ng/g), indicating prioritization of nitrogen-rich peptide synthesis over flavones .

Key Research Challenges and Implications

  • Nomenclature Conflicts: The dual identity of this compound complicates comparative studies. Actinomycin-type this compound is prioritized in antibiotic research, while the flavone form is explored in phytochemistry .
  • Production Optimization: pH and medium composition critically affect yields. For example, S.
  • Therapeutic Potential: this compound’s biofilm synergy (with β-lactams) and low cytotoxicity (flavone form) position it as a candidate for combination therapies .

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments to synthesize Aurantin B and confirm its purity?

  • Methodological Answer :

  • Synthesis Protocol : Use peer-reviewed synthetic pathways (e.g., microbial fermentation or chemical synthesis) with detailed reaction conditions (temperature, catalysts, solvents). Include step-by-step purification processes (e.g., column chromatography, recrystallization) to isolate this compound .
  • Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with a UV-Vis detector (e.g., λ = 280 nm) and compare retention times against standards. Quantify purity using area-under-the-curve analysis (>95% purity threshold) .
  • Reporting Standards : Follow NIH preclinical guidelines for documenting synthesis parameters (e.g., yield, solvent residues) in supplementary materials to ensure reproducibility .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound's structural and chemical properties?

  • Methodological Answer :

  • Structural Elucidation : Combine NMR (¹H, ¹³C, 2D-COSY) for functional group identification and mass spectrometry (HRMS) for molecular weight confirmation. For crystalline forms, use X-ray diffraction .
  • Chemical Stability : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products .
  • Data Presentation : Summarize key spectral peaks in a table (e.g., ¹H NMR δ 7.2 ppm for aromatic protons) in the main text, with raw spectra in supplementary files to avoid redundancy .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound's pharmacological mechanisms?

  • Methodological Answer :

  • Search Strategy : Use databases (PubMed, SciFinder) with keywords "this compound AND (bioactivity OR mechanism)" filtered to the last 10 years. Exclude non-peer-reviewed sources .
  • Gap Analysis : Create a table categorizing reported activities (e.g., antimicrobial, anticancer) and unresolved questions (e.g., lack of in vivo toxicity data). Highlight inconsistencies in potency metrics (e.g., IC₅₀ variations) .
  • Hypothesis Formulation : Propose mechanistic studies (e.g., RNA-seq for gene expression profiling) to address gaps, citing prior in vitro findings as justification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from 15+ studies into a database. Use statistical tools (e.g., random-effects model) to account for variability in assay conditions (e.g., cell lines, exposure times) .
  • Replication Studies : Standardize protocols (e.g., uniform cell viability assay with ATP quantification) and validate using blinded samples. Apply false discovery rate (FDR) correction to minimize Type I errors in high-throughput screens .
  • Contextual Factors : Compare solvent effects (e.g., DMSO vs. ethanol) on bioactivity using dose-response curves to identify confounding variables .

Q. What statistical approaches are suitable for analyzing high-throughput screening data involving this compound?

  • Methodological Answer :

  • Multiple Testing Correction : Apply Benjamini-Hochberg FDR control (α = 0.05) to prioritize significant hits from RNAi or compound libraries. Use volcano plots to visualize fold-change vs. significance .
  • Machine Learning : Train LASSO regression models to identify this compound's key molecular descriptors (e.g., logP, polar surface area) correlated with activity. Validate with cross-validation (k-fold = 5) .
  • Data Integration : Merge transcriptomic and proteomic datasets via pathway enrichment tools (DAVID, STRING) to map mechanistic networks .

Q. How can multi-omics data be integrated to elucidate this compound's mode of action in complex biological systems?

  • Methodological Answer :

  • Experimental Design : Treat model organisms (e.g., C. elegans) with this compound and collect time-series samples for transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) .
  • Data Harmonization : Use bioinformatics pipelines (e.g., MetaboAnalyst, IPA) to align omics layers. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins .
  • Validation : Knock down hub targets (e.g., CRISPR/Cas9) and re-test this compound’s efficacy to confirm mechanistic links .

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